molecular formula C14H20N4O B2600732 N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide CAS No. 1385466-23-8

N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide

Cat. No.: B2600732
CAS No.: 1385466-23-8
M. Wt: 260.341
InChI Key: SCEQJKBJFPRFTH-UHFFFAOYSA-N
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Description

N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a chemical compound with a unique structure that combines a cyclohexyl ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide typically involves the reaction of 1-cyano-3-methylcyclohexane with pyrazole and propanamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-Cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11-5-3-6-14(9-11,10-15)17-13(19)12(2)18-8-4-7-16-18/h4,7-8,11-12H,3,5-6,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQJKBJFPRFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C(C)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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